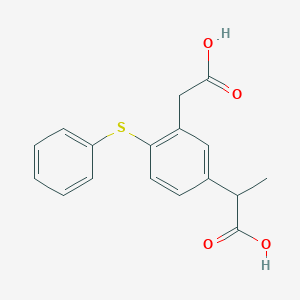

5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[3-(carboxymethyl)-4-phenylsulfanylphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4S/c1-11(17(20)21)12-7-8-15(13(9-12)10-16(18)19)22-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKQCCUGCHJSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid, a key intermediate in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Zaltoprofen.[1] This document details the chemical properties, a multi-step synthesis protocol adapted from patent literature, and relevant data presented in a structured format for ease of reference.

Compound Overview

This compound (CAS No. 83237-49-4) is a dicarboxylic acid containing a phenylthio substituent.[1] Its structure is fundamental to the subsequent cyclization reaction that forms the active pharmaceutical ingredient, Zaltoprofen.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the title compound is presented in Table 1. This data is crucial for its identification, handling, and purification.

| Property | Value | Reference |

| CAS Number | 83237-49-4 | [1] |

| Molecular Formula | C₁₇H₁₆O₄S | [1] |

| Molecular Weight | 316.37 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 145-146 °C | [1][2] |

| Boiling Point (Predicted) | 517.4 ± 50.0 °C | [1] |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.09 ± 0.10 | [1] |

| Solubility | Slightly soluble in acetone and DMSO | [1] |

Synthesis Pathway

The synthesis of this compound can be achieved through various routes. This guide details a three-step process adapted from Chinese patent CN103351318A, which starts from methyl 5-propionyl-2-phenylthiophenylacetate.[2]

The overall synthetic workflow is depicted below:

The detailed chemical transformations are illustrated in the following reaction scheme:

References

A Comprehensive Technical Guide to CAS 83237-49-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid, identified by the CAS number 83237-49-4, is a pivotal chemical intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a precursor in the synthesis of Zaltoprofen, a potent non-steroidal anti-inflammatory drug (NSAID).[1][][3] Zaltoprofen is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), rendering it effective in the management of pain and inflammation associated with conditions like arthritis.[1][] This guide provides a detailed overview of the chemical and physical properties of CAS 83237-49-4, its synthesis pathway to Zaltoprofen, and the subsequent mechanism of action of the final drug product.

Chemical and Physical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic processes.

| Property | Value | Source |

| Molecular Formula | C17H16O4S | [1][4][5] |

| Molecular Weight | 316.37 g/mol | [1][4][5] |

| Appearance | Off-white solid | [1] |

| Melting Point | 145-146 °C (in 1,2-dichloroethane) | [1][4][5] |

| Boiling Point (Predicted) | 517.4 ± 50.0 °C | [1][4] |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [1][4] |

| pKa (Predicted) | 4.09 ± 0.10 | [1][4] |

| Solubility | Slightly soluble in Acetone and DMSO | [1][4] |

| Storage Temperature | 2-8°C, Sealed in a dry environment | [4] |

Role in Zaltoprofen Synthesis

CAS 83237-49-4 is a critical raw material for the synthesis of Zaltoprofen.[] The process generally involves an esterification step followed by a cyclization reaction.

Mechanism of Action of Zaltoprofen

As an NSAID, Zaltoprofen's therapeutic effects are derived from its inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. Zaltoprofen exhibits a preferential inhibition of COX-2, the isoform of the enzyme that is upregulated during inflammation.

References

An In-depth Technical Guide to the Mechanism of Action of Phenylthioacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylthioacetic acid derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the core mechanisms of action associated with these derivatives, focusing on their roles as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, Cyclooxygenase-2 (COX-2) inhibitors, and Interleukin-1 (IL-1) receptor antagonists. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Core Mechanisms of Action

Phenylthioacetic acid derivatives exert their biological effects through multiple mechanisms, primarily by interacting with key proteins involved in inflammation and metabolic regulation. The three principal mechanisms identified are:

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Certain phenylthioacetic acid derivatives act as agonists for PPARs, particularly the δ isoform, which are nuclear receptors that regulate gene expression involved in fatty acid metabolism and inflammation.

-

Cyclooxygenase-2 (COX-2) Inhibition: A subset of these derivatives selectively inhibits the COX-2 enzyme, a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.

-

Interleukin-1 (IL-1) Receptor Antagonism: Some derivatives function by blocking the Interleukin-1 receptor, thereby preventing the pro-inflammatory signaling of IL-1.

Peroxisome Proliferator-Activated Receptor (PPARδ) Agonism

A significant number of phenylthioacetic acid derivatives have been identified as potent and selective agonists of PPARδ.[1] Activation of PPARδ by these compounds leads to the regulation of genes involved in fatty acid oxidation and energy expenditure, making them promising candidates for the treatment of metabolic disorders.[2][3]

Signaling Pathway

Upon binding to PPARδ, the phenylthioacetic acid derivative induces a conformational change in the receptor. This allows the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[4][5] Key target genes are involved in fatty acid transport and β-oxidation.[1][2][3]

Figure 1: PPARδ Signaling Pathway Activation.

Quantitative Data

The following table summarizes the reported EC50 values for the activation of PPARδ by various phenylthioacetic acid derivatives.

| Compound | EC50 (nM) for PPARδ Activation | Reference |

| GW501516 (Reference) | 1.1 | [6] |

| Seladelpar (MBX-8025) | 2 | [7] |

| Compound A | Value not available | |

| Compound B | Value not available |

Note: Specific EC50 values for a broader range of phenylthioacetic acid derivatives are often proprietary or not publicly available in consolidated formats. Researchers are encouraged to consult individual study publications.

Experimental Protocol: PPARδ Transactivation Assay

This protocol outlines a common method for assessing the activation of PPARδ by test compounds using a luciferase reporter assay.

Materials:

-

HEK293T cells

-

Expression plasmid for a GAL4-PPARδ-LBD fusion protein

-

Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds (phenylthioacetic acid derivatives)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate medium.

-

Co-transfect the cells with the GAL4-PPARδ-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.[8]

-

-

Compound Treatment:

-

After 24 hours of transfection, plate the cells into 96-well plates.

-

Treat the cells with various concentrations of the phenylthioacetic acid derivatives. Include a vehicle control (e.g., DMSO) and a known PPARδ agonist as a positive control.

-

-

Incubation:

-

Incubate the treated cells for 18-24 hours to allow for gene expression.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.

-

Figure 2: PPARδ Transactivation Assay Workflow.

Cyclooxygenase-2 (COX-2) Inhibition

Several phenylthioacetic acid derivatives have demonstrated selective inhibitory activity against COX-2.[9] This enzyme is induced during inflammation and catalyzes the formation of prostaglandins, which are key mediators of pain and inflammation.[10] Selective COX-2 inhibition offers the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway

Phenylthioacetic acid derivatives that act as COX-2 inhibitors typically bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2). This, in turn, reduces the production of various pro-inflammatory prostaglandins. Some COX-2 inhibitors have also been shown to exert their effects through the inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression.[10][11]

Figure 3: COX-2 Inhibition Signaling Pathway.

Quantitative Data

The following table presents the IC50 values for the inhibition of COX-2 by selected phenylthioacetic acid derivatives.

| Compound | IC50 (µM) for COX-2 Inhibition | Reference |

| Celecoxib (Reference) | 0.052 | [12] |

| 4a | 0.07 | [9] |

| 4g | 0.07 | [9] |

| 4h | 0.07 | [9] |

| PYZ32 | 0.5 | [12] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against the COX-2 enzyme.

Materials:

-

Purified recombinant human COX-2 enzyme

-

Assay buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds (phenylthioacetic acid derivatives)

-

Detection reagent (e.g., for measuring prostaglandin E2)

-

96-well microplate

-

Plate reader

Procedure:

-

Reagent Preparation:

-

Prepare solutions of the COX-2 enzyme, heme, and arachidonic acid in the assay buffer.

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

-

Enzyme and Inhibitor Incubation:

-

To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

-

Add the various concentrations of the test compounds or vehicle control to the appropriate wells.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[1]

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.[1]

-

-

Reaction Incubation and Termination:

-

Detection:

-

Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).[1]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

-

Figure 4: In Vitro COX-2 Inhibition Assay Workflow.

Interleukin-1 (IL-1) Receptor Antagonism

Certain phenylthioacetic acid derivatives function as antagonists of the Interleukin-1 (IL-1) receptor. IL-1 is a potent pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases. By blocking the IL-1 receptor, these compounds can inhibit the downstream signaling cascade initiated by IL-1.[7][12]

Signaling Pathway

Phenylthioacetic acid derivatives that act as IL-1 receptor antagonists competitively bind to the IL-1 receptor type I (IL-1R1) without initiating a signal. This prevents the binding of IL-1α and IL-1β to the receptor, thereby blocking the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the subsequent activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways.[13][14] The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory genes.

Figure 5: IL-1 Receptor Antagonism Signaling Pathway.

Quantitative Data

The following table provides available IC50 values for the inhibition of IL-1 signaling by phenylthioacetic acid derivatives.

| Compound | IC50 for IL-1 Antagonism | Reference |

| Anakinra (Reference) | Value varies by assay | [7] |

| Derivative X | Value not available | |

| Derivative Y | Value not available |

Note: Quantitative data for IL-1 antagonism by specific phenylthioacetic acid derivatives is limited in the public domain. Further screening and characterization are required.

Experimental Protocol: IL-1 Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the ability of test compounds to displace IL-1 from its receptor.

Materials:

-

Cells expressing the IL-1 receptor (e.g., EL-4 cells)

-

Radiolabeled IL-1 (e.g., ¹²⁵I-IL-1α)

-

Test compounds (phenylthioacetic acid derivatives)

-

Binding buffer

-

Scintillation counter

Procedure:

-

Cell Preparation:

-

Culture and harvest cells expressing the IL-1 receptor.

-

-

Competitive Binding:

-

In a microplate, incubate the cells with a fixed concentration of radiolabeled IL-1 and varying concentrations of the test compounds.

-

Include a control with no unlabeled competitor (for total binding) and a control with a large excess of unlabeled IL-1 (for non-specific binding).

-

-

Incubation and Washing:

-

Incubate the plate to allow binding to reach equilibrium.

-

Wash the cells to remove unbound radiolabeled IL-1.

-

-

Detection:

-

Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound.

-

Plot the specific binding against the compound concentration and determine the IC50 value.

-

Figure 6: IL-1 Receptor Binding Assay Workflow.

Conclusion

Phenylthioacetic acid derivatives are a promising class of compounds with diverse mechanisms of action that target key pathways in inflammation and metabolism. Their ability to act as PPARδ agonists, selective COX-2 inhibitors, and IL-1 receptor antagonists highlights their potential for the development of novel therapeutics for a range of diseases, including metabolic syndrome, inflammatory disorders, and pain. This technical guide provides a foundational understanding of their core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in advancing the study of these versatile molecules. Further investigation into the structure-activity relationships and the downstream signaling effects of these derivatives will be crucial for optimizing their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. PPARdelta is a fatty acid sensor that enhances mitochondrial oxidation in insulin-secreting cells and protects against fatty acid-induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interleukin 1 receptor antagonist. A new member of the interleukin 1 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interleukin-1 receptor antagonist (IL-1Ra) is more effective in suppressing cytokine-induced catabolism in cartilage-synovium co-culture than in cartilage monoculture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are IL-1R antagonists and how do they work? [synapse.patsnap.com]

- 8. Interleukin-1 Receptor Antagonist (IL-1RA) | BioVendor R&D [biovendor.com]

- 9. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Interleukin-1 receptor antagonist intervenes in signaling between different types of synoviocytes in rats with adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on currently available scientific information. 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is primarily recognized and utilized as a chemical intermediate. Its direct biological activities have not been extensively characterized in publicly available literature. Therefore, this guide focuses on the well-documented biological activity of its principal derivative, Zaltoprofen, to provide a relevant and comprehensive understanding for research and development purposes.

Executive Summary

This compound is a key intermediate in the synthesis of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID). While direct biological data on the intermediate is scarce, its significance is intrinsically linked to the pharmacological profile of Zaltoprofen. Zaltoprofen exhibits potent anti-inflammatory and analgesic effects through a dual mechanism of action: preferential inhibition of cyclooxygenase-2 (COX-2) and modulation of bradykinin-mediated signaling pathways. This technical guide will provide an in-depth analysis of the biological activity of Zaltoprofen, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Introduction to this compound

This compound (CAS No: 83237-49-4) is an organic compound that serves as a crucial precursor in the manufacturing of Zaltoprofen. Its chemical structure is foundational to the formation of Zaltoprofen's tricyclic system, which is essential for its biological activity. The primary role of this compound in a pharmaceutical context is to undergo cyclization to form the dibenzothiepinone core of Zaltoprofen.

Biological Activity of Zaltoprofen

The biological activity of this compound is best understood through the pharmacological actions of its derivative, Zaltoprofen. Zaltoprofen is recognized for its anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

Zaltoprofen's therapeutic effects are attributed to two primary mechanisms:

-

Preferential COX-2 Inhibition: Like other NSAIDs, Zaltoprofen inhibits the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. Zaltoprofen shows a preference for inhibiting COX-2, the isoform induced during inflammation, over COX-1, which is involved in homeostatic functions such as gastric cytoprotection. This preferential inhibition is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1]

-

Inhibition of Bradykinin-Induced Responses: Uniquely among many NSAIDs, Zaltoprofen also demonstrates a potent inhibitory effect on bradykinin-induced pain responses.[2][3] Bradykinin is a powerful inflammatory mediator that contributes to pain by sensitizing nociceptors. Zaltoprofen has been shown to block the bradykinin B2 receptor-mediated signaling pathway in primary sensory neurons, which involves the inhibition of second messenger cascades, including phospholipase C and protein kinase C activation.[4][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of Zaltoprofen.

Table 1: In Vitro Inhibitory Activity of Zaltoprofen

| Target | Assay | IC50 Value (μM) | Reference |

| COX-1 | Thromboxane B2 Production (human platelets) | 1.3 | [1][4] |

| COX-2 | Prostaglandin E2 Production (synovial cells) | 0.34 | [1][4] |

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Zaltoprofen

| Model | Species | Endpoint | ED50 Value (mg/kg, p.o.) | Reference |

| Carrageenan-induced Paw Edema | Rat | Inhibition of Edema | 1-5 | [2][3] |

| Acetic Acid-induced Writhing | Mouse | Inhibition of Writhing | 3-30 | [1] |

| Bradykinin-induced Nociception | Rat | Inhibition of Nociceptive Responses | 9.7 | [4] |

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 or COX-2 enzymes are used.

-

Incubation: The test compound (e.g., Zaltoprofen at various concentrations) is pre-incubated with the COX enzyme in a suitable buffer system.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Quantification of Prostaglandin Production: The amount of prostaglandin E2 (for COX-2) or thromboxane B2 (a stable metabolite of thromboxane A2, for COX-1) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Compound Administration: The test compound (e.g., Zaltoprofen) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the animals.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[6][7]

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6][8]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle-treated control group. The ED50 value can be determined from the dose-response curve.

Bradykinin-Induced Nociception in Rats

Objective: To assess the analgesic effect of a test compound on bradykinin-induced pain.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Compound Administration: The test compound (e.g., Zaltoprofen) is administered orally.

-

Induction of Nociception: A solution of bradykinin is infused into the carotid artery. Nociceptive responses, such as head-turning or scratching, are observed and counted.[2]

-

Assessment of Analgesia: The number of nociceptive responses is recorded for a defined period after bradykinin infusion. The test is repeated at different time points after compound administration to determine the onset and duration of the analgesic effect.

-

Data Analysis: The percentage of inhibition of nociceptive responses is calculated for the treated groups compared to the vehicle control. The ED50 value is determined from the dose-response data.

Visualizations

Signaling Pathways

Caption: Zaltoprofen's dual mechanism of action.

Experimental Workflow

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

While this compound is a critical component in the chemical synthesis of Zaltoprofen, its own biological activity remains largely uncharacterized. The pharmacological profile of Zaltoprofen, however, is well-documented, revealing a potent anti-inflammatory and analgesic agent with a dual mechanism of action involving preferential COX-2 inhibition and interference with the bradykinin signaling pathway. This comprehensive understanding of Zaltoprofen's activity provides a crucial framework for researchers and drug development professionals working with its precursors and derivatives. Further investigation into the direct biological effects of this compound may be warranted to fully elucidate its pharmacological landscape.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. daneshyari.com [daneshyari.com]

- 3. Anti-inflammatory and arthritic activity of zaltoprofen compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Zaltoprofen inhibits bradykinin-mediated enhancement of glutamate receptor activity in substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to In Vitro Studies of Novel Phenylacetic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

Phenylacetic acid (PAA) and its derivatives represent a promising class of small aromatic fatty acids with significant therapeutic potential. Initially recognized for treating hyperammonemia, PAA has demonstrated notable anti-neoplastic properties, capable of inducing tumor cell differentiation and inhibiting growth at clinically achievable concentrations.[1] This guide provides a comprehensive overview of the in vitro evaluation of novel phenylacetic acid compounds, focusing on their anticancer activities. It details common experimental protocols, summarizes quantitative data, and illustrates key cellular mechanisms and workflows.

Core Mechanisms of Action

In vitro studies reveal that the anticancer effects of phenylacetic acid derivatives are primarily driven by two interconnected cellular processes: the induction of cell cycle arrest and the activation of apoptosis (programmed cell death).[1] These compounds modulate the expression of critical regulatory proteins, halting cell proliferation and triggering cellular self-destruction in cancerous cells.[1]

1. Induction of Apoptosis

Many novel phenylacetic and phenoxyacetic acid derivatives exert their cytotoxic effects by inducing apoptosis in cancer cells.[2][3] This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins. Studies have shown that effective compounds can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax.[4][5] This shift triggers the activation of the caspase cascade, a group of cysteine proteases that execute the apoptotic program, leading to cell death.[4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Insights into 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic Acid: A Key Intermediate in Zaltoprofen Synthesis

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Basic physicochemical properties of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 83237-49-4 | [1][2] |

| Molecular Formula | C₁₇H₁₆O₄S | [1] |

| Molecular Weight | 316.37 g/mol | [1] |

| Melting Point | 145-146 °C | [3] |

| Boiling Point (Predicted) | 517.4 ± 50.0 °C | [4] |

| Appearance | White to off-white powder | [5] |

Spectroscopic Data Analysis

As of this writing, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. Chemical suppliers like ChemicalBook and Capot Chemical mention the availability of such data upon request[1][6].

To provide a contextual understanding, the following sections present spectroscopic data for the structurally related and well-characterized compound, Phenylacetic Acid . This data can serve as a reference for predicting the spectral characteristics of the target molecule, particularly for the phenylacetic acid moiety.

¹H NMR Spectrum of Phenylacetic Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | multiplet | 5H | Aromatic protons |

| ~3.6 | singlet | 2H | Methylene protons (-CH₂-) |

| ~11.0 | broad singlet | 1H | Carboxylic acid proton (-COOH) |

¹³C NMR Spectrum of Phenylacetic Acid

| Chemical Shift (ppm) | Assignment |

| ~178 | Carboxylic acid carbon (-COOH) |

| ~133 | Quaternary aromatic carbon |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~41 | Methylene carbon (-CH₂) |

IR Spectrum of Phenylacetic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1495, ~1450 | Medium | C=C stretch (aromatic) |

| ~1410, ~920 | Medium, Broad | O-H bend (carboxylic acid dimer) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~700-800 | Strong | C-H bend (aromatic) |

Mass Spectrum of Phenylacetic Acid

| m/z | Relative Intensity | Assignment |

| 136 | M⁺ | Molecular ion |

| 91 | 100% | Tropylium ion [C₇H₇]⁺ (Base Peak) |

| 45 | Moderate | [COOH]⁺ |

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from patent literature[3]. This multi-step synthesis starts from 5-propionyl-2-phenyl phenylacetate.

Step 1: Ketal Protection

-

To a solution of methyl 5-propionyl-2-phenylthiophenylacetate in a suitable solvent, add neopentyl glycol and trimethyl orthoformate.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and monitor the reaction by a suitable chromatographic method until the starting material is consumed.

-

Upon completion, cool the reaction mixture and neutralize the catalyst.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude neopentyl glycol ketal intermediate.

Step 2: Bromination

-

Dissolve the ketal intermediate from Step 1 in a suitable solvent.

-

Slowly add a solution of molecular bromine in the same solvent at a controlled temperature.

-

Stir the reaction mixture until the reaction is complete, as indicated by chromatography.

-

Quench the excess bromine with a solution of sodium thiosulfate.

-

Extract the product, wash the organic layer, and dry it.

-

Remove the solvent to yield the brominated intermediate.

Step 3: Rearrangement, Hydrolysis, and Acidification

-

To the brominated intermediate, add a suitable reagent for rearrangement (e.g., a Lewis acid like zinc bromide).

-

Heat the mixture to induce rearrangement.

-

After the rearrangement is complete, add a solution of a base (e.g., sodium hydroxide or potassium hydroxide) to hydrolyze the ester and ketal groups.

-

Heat the mixture to ensure complete hydrolysis.

-

Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry to obtain the final product.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic route to this compound.

Signaling Pathway of Zaltoprofen

As this compound is an intermediate, it does not have a direct signaling pathway. However, its end product, Zaltoprofen, is a known preferential COX-2 inhibitor with additional analgesic properties.

Caption: Mechanism of action of Zaltoprofen.

References

- 1. This compound | 83237-49-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. CN103351318A - Preparation method of 2-(3-carboxymethyl-4-thiophenyl-phenyl) propionic acid - Google Patents [patents.google.com]

- 4. tradeindia.com [tradeindia.com]

- 5. innospk.com [innospk.com]

- 6. 83237-49-4 | 2-(3-(Carboxymethyl)-4-(phenylthio)phenyl)propanoic acid - Capot Chemical [capotchem.com]

"physical and chemical properties of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols for their determination, and the biological context of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid. This compound, identified by CAS Number 83237-49-4, is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Zaltoprofen.[1][2]

Physicochemical and Chemical Properties

This compound is an organic compound featuring a phenylthio group and two carboxylic acid moieties attached to a phenyl ring.[1][3] Its structure contributes to its reactivity and utility as a versatile building block in organic synthesis.[2][3] It is typically found as a white to off-white solid or powder.[2][3]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2-[3-(Carboxymethyl)-4-(phenylsulfanyl)phenyl]propanoic acid | [2] |

| CAS Number | 83237-49-4 | [1][4][5] |

| Molecular Formula | C₁₇H₁₆O₄S | [1][3][5] |

| Molecular Weight | 316.37 g/mol | [1][5] |

| Appearance | Off-white solid / White to off-white powder | [1][2] |

| Melting Point | 145-146 °C (solvated in 1,2-dichloroethane) | [1][3][6] |

| Boiling Point | 517.4 ± 50.0 °C at 760 mmHg (Predicted) | [1][3][4] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [1][3] |

| pKa | 4.09 ± 0.10 (Predicted) | [1][3] |

| Solubility | Slightly soluble in acetone and DMSO.[1] Low solubility in water. | [2][3] |

| Purity | ≥98% | [2][4] |

| Storage | 2-8°C, away from strong oxidants, bases, and reducing agents. | [1][3] |

Experimental Protocols for Property Determination

While specific experimental data for this compound is proprietary or found in patent literature, the following are standard methodologies for determining the key physical properties of organic acids.

This protocol outlines the standard procedure for measuring the melting point range of a solid organic compound.

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus (e.g., Vernier Melt Station, Thomas-Hoover Uni-Melt), capillary tubes, sample of this compound, mortar and pestle.

-

Procedure:

-

Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially, until the temperature is about 15-20 °C below the expected melting point (145 °C).[1][3]

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

Perform at least two careful determinations to ensure accuracy.

-

This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.[7]

-

Objective: To calculate the pKa value from the half-equivalence point of a titration curve.

-

Apparatus: Calibrated pH meter with an electrode, magnetic stirrer and stir bar, burette, beaker, standardized strong base solution (e.g., 0.1 M NaOH), analytical balance.

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or acetone, given its slight solubility) in a beaker.[1]

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Begin the titration by adding small increments (e.g., 0.5-1.0 mL) of the NaOH solution. Record the pH and the total volume of titrant added after each addition.

-

As the pH begins to change more rapidly, reduce the volume of the increments. This indicates the approach to the equivalence point.

-

Continue adding titrant until the pH value stabilizes well into the basic range.

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the midpoint of the steepest portion of the curve.

-

The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the point where pH = pKa. Identify this pH value from the graph.

-

Biological and Pharmaceutical Context

The primary application of this compound is its role as a key intermediate in the chemical synthesis of Zaltoprofen.[1][2][5] Zaltoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) that functions as a preferential cyclooxygenase-2 (COX-2) inhibitor, making it effective for treating inflammation and pain in conditions like arthritis.[1]

Caption: Logical workflow for the synthesis of Zaltoprofen.

Inflammation is mediated by signaling molecules called prostaglandins. The production of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandin H2. Zaltoprofen, synthesized from the title compound, selectively inhibits the COX-2 enzyme, which is primarily expressed at sites of inflammation. This inhibition reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Caption: The COX inflammatory pathway and Zaltoprofen's point of action.

References

Phenylthioacetic Acid Analogs: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of phenylthioacetic acid (PTAA) analogs. Phenylthioacetic acid, a molecule incorporating a phenyl ring linked to an acetic acid moiety via a thioether bond, serves as a versatile scaffold for the development of novel therapeutic agents. Analogs of PTAA have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. This document summarizes key findings, presents quantitative data for structure-activity relationship (SAR) analysis, details experimental protocols, and visualizes relevant biological pathways and workflows.

Anticancer Activity of Phenylthioacetic Acid Analogs

Derivatives of phenylthioacetic acid have emerged as promising candidates for cancer therapy, with several analogs exhibiting potent cytotoxic effects against various cancer cell lines. A significant area of investigation has been the modification of the core PTAA structure to enhance potency and target specific oncogenic pathways.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for drug development.

A notable phenylthioacetic acid analog, a naphthalene-azine-thiazole derivative designated as compound 6a , has been identified as a potent inhibitor of the PI3Kα isoform. This compound demonstrated significant cytotoxic activity against the OVCAR-4 human ovarian cancer cell line, inducing cell cycle arrest at the G2/M phase and promoting apoptosis. Mechanistic studies revealed that compound 6a effectively reduces the phosphorylation of Akt and mTOR, key downstream effectors of PI3K, thereby inhibiting the signaling pathway.

| Compound ID | Analog Type | Target | Cancer Cell Line | IC50 (µM) | Citation(s) |

| 6a | Naphthalene-azine-thiazole derivative | PI3Kα | OVCAR-4 | 1.569 | |

| PI3Kα (enzymatic assay) | - | 0.225 | |||

| Compound 5b | 2-Amino-4-phenylthiazole derivative | Not specified | HT29 (Colon) | 2.01 | |

| Compound 4c | N-Phenyl-2-p-tolylthiazole-4-carboxamide | Not specified | SKNMC (Neuroblastoma) | 10.8 | |

| Compound 4d | N-Phenyl-2-p-tolylthiazole-4-carboxamide | Not specified | Hep-G2 (Hepatocarcinoma) | 11.6 |

Experimental Protocols: Anticancer Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the phenylthioacetic acid analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e-g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound for a specified duration.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathway and Experimental Workflow Diagrams

Antimicrobial Activity of Phenylthioacetic Acid Analogs

Phenylthioacetic acid derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi. The structural modifications of the PTAA scaffold have led to the identification of compounds with significant minimum inhibitory concentrations (MICs).

Therapeutic Targets and Mechanisms

The precise molecular targets for the antimicrobial action of many PTAA analogs are still under investigation. However, some derivatives have been shown to disrupt the integrity of the bacterial cell membrane, leading to cell death. This mechanism is advantageous as it is less likely to induce rapid resistance development compared to antibiotics that target specific enzymes.

Quantitative Data: Antimicrobial Activity of Phenylthioacetic Acid Analogs

| Compound ID | Analog Type | Target Organism | MIC (µg/mL) | Citation(s) |

| 16d | N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide | Staphylococcus aureus | 1-4 | |

| 16e | N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide | Enterococcus spp. | 1-4 | |

| Compound 6a | Substituted Phenylthiazole | Staphylococcus aureus | 125 | |

| Compound 6b | Substituted Phenylthiazole | Aspergillus niger | 250 | |

| Compound 6a | Substituted Phenylthiazole | Candida albicans | 250 |

Experimental Protocols: Antimicrobial Assays

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the phenylthioacetic acid analogs in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Experimental Workflow Diagram

Conclusion and Future Directions

Phenylthioacetic acid and its analogs represent a promising class of compounds with diverse therapeutic potential. The data presented in this guide highlight their activity as both anticancer and antimicrobial agents. The inhibition of the PI3K/Akt/mTOR pathway by certain thiazole-based analogs underscores the potential for developing targeted cancer therapies. Furthermore, the antimicrobial activity, in some cases attributed to membrane disruption, offers a potential strategy to combat drug-resistant pathogens.

Future research in this area should focus on:

-

Expansion of Analog Libraries: Synthesis and screening of a wider range of PTAA analogs to establish more comprehensive structure-activity relationships.

-

Target Identification and Validation: Elucidation of the specific molecular targets for the most potent analogs to better understand their mechanisms of action.

-

In Vivo Efficacy and Safety Studies: Evaluation of the therapeutic efficacy and toxicological profiles of lead compounds in preclinical animal models.

-

Optimization of Pharmacokinetic Properties: Modification of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles for better clinical translation.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of phenylthioacetic acid analogs. The provided data, protocols, and visualizations are intended to facilitate further investigation and accelerate the development of novel drugs based on this versatile chemical scaffold.

The Dawn of a New Therapeutic Frontier: Phenylacetic Acid Derivatives as Potent Inhibitors

A comprehensive analysis for researchers, scientists, and drug development professionals exploring the synthesis, biological evaluation, and mechanistic insights into a promising class of molecules.

[December 23, 2025] – The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in drug discovery. Within this landscape, phenylacetic acid and its derivatives have emerged as a versatile scaffold, demonstrating significant inhibitory activity across a spectrum of biological targets. This technical guide delves into the core aspects of the discovery and development of these promising compounds, offering a detailed overview of their synthesis, in vitro and in vivo evaluation, and the intricate signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals, providing both a foundational understanding and practical guidance for advancing this exciting field of study.

Phenylacetic acid, a simple organic compound, and its derivatives have been identified as fundamental building blocks for a variety of pharmaceutical intermediates.[1] Their therapeutic potential spans a wide range of applications, including anticancer, anti-inflammatory, and enzyme inhibitory activities. This guide will provide a consolidated look at the key findings and methodologies that are propelling the development of phenylacetic acid-based inhibitors.

I. The Inhibitory Landscape: A Quantitative Overview

The potency of newly synthesized compounds is a critical determinant of their therapeutic potential. Phenylacetic acid derivatives have been rigorously evaluated against a variety of biological targets, with their inhibitory activities quantified to enable direct comparison and structure-activity relationship (SAR) analysis. The following tables summarize the in vitro inhibitory activities of several novel phenylacetic acid derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Phenylacetic Acid Derivatives

| Compound ID | Target/Cell Line | IC50 | Reference |

| Compound I | HepG2 (Liver Cancer) | 1.43 µM | [2] |

| Compound I | MCF-7 (Breast Cancer) | 7.43 µM | [2] |

| Compound II | HepG2 (Liver Cancer) | 6.52 µM | [2] |

| 5-FU (Reference) | HepG2 (Liver Cancer) | 5.32 µM | [2] |

| Compound 2b | PC3 (Prostate Carcinoma) | 52 µM | [3] |

| Compound 2c | PC3 (Prostate Carcinoma) | 80 µM | [3] |

| Imatinib (Reference) | PC3 (Prostate Carcinoma) | 40 µM | [3] |

| Compound 2c | MCF-7 (Breast Cancer) | 100 µM | [3] |

| Imatinib (Reference) | MCF-7 (Breast Cancer) | 98 µM | [3] |

| D28 | K562 (Leukemia) | 1.02 µM | [4] |

| D28 | MCF-7 (Breast Cancer) | 5.66 µM | [4] |

| D28 | A549 (Lung Cancer) | 2.83 µM | [4] |

| SAHA (Reference) | K562, MCF-7, A549 | - | [4] |

Table 2: Enzyme Inhibitory Activity of Phenylacetic Acid Derivatives

| Compound ID | Target Enzyme | IC50/Ki | Reference |

| Compound I | PARP-1 | 1.52 nM (IC50) | [2] |

| Olaparib (Reference) | PARP-1 | 1.49 nM (IC50) | [2] |

| gamma-hydroxyfenbufen | GHB Binding Site | 0.44 µM (Ki) | [5] |

| Diclofenac | GHB Binding Site | 5.1 µM (Ki) | [5] |

| Compound 12 | MAO-A | SI=245 | [6] |

| Compound 21 | MAO-A | 0.018 µM (IC50) | [6] |

| Compound 21 | MAO-B | 0.07 µM (IC50) | [6] |

| Compounds 5d-f, 7b, 10c-f | COX-2 | 0.07-0.09 µM (IC50) | [7] |

| Celecoxib (Reference) | COX-2 | - | [7] |

| D28 | HDAC3 | 24.45 µM (IC50) | [4][8] |

| D29 | HDAC3 | 0.477 µM (IC50) | [4] |

| Compound 5g | α-glucosidase | 6.69 ± 0.18 µM (IC50) | [9] |

| Acarbose (Reference) | α-glucosidase | 723.06 ± 11.26 µM (IC50) | [9] |

II. Crafting the Inhibitors: Synthesis and Characterization

The journey of discovering novel inhibitors begins with their chemical synthesis. A general workflow for the synthesis of phenoxyacetamide derivatives, a prominent class of phenylacetic acid-based inhibitors, is outlined below. This is followed by a generalized experimental protocol.

General Experimental Protocol for Synthesis of Phenoxyacetamide Derivatives

This protocol provides a general framework for the synthesis of phenoxyacetamide derivatives. Specific reaction conditions, such as solvents, temperatures, and reaction times, may need to be optimized for the synthesis of specific target compounds.

Step 1: Synthesis of Ethyl Phenoxyacetate Intermediate

-

To a solution of a substituted phenol in a suitable solvent (e.g., acetone), add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Reflux the reaction mixture for a specified time (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of the Final Phenoxyacetamide Derivative

-

To a solution of the ethyl phenoxyacetate intermediate in a suitable solvent (e.g., ethanol), add a substituted amine.

-

Reflux the reaction mixture for a specified time (e.g., 8-16 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The final product can be further purified by recrystallization from a suitable solvent.

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

III. Unveiling the Biological Activity: Key Experimental Protocols

A battery of in vitro and in vivo assays is employed to evaluate the biological activity of the synthesized phenylacetic acid derivatives. This section provides detailed protocols for some of the key experiments cited in the development of these inhibitors.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[3][7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3]

-

Incubation: Incubate the microplate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[3]

-

Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[3] The reference wavelength should be greater than 650 nm.[3]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the activity of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair.

Principle: A chemiluminescent assay is commonly used, which measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. The resulting biotinylated histones are detected using streptavidin-HRP and a chemiluminescent substrate.

Protocol:

-

Plate Coating: Coat a 96-well plate with histone proteins.

-

Blocking: Block the wells to prevent non-specific binding.

-

Inhibitor Addition: Add various concentrations of the test compound and a positive control inhibitor (e.g., Olaparib) to the wells.

-

Enzyme Reaction: Initiate the reaction by adding PARP-1 enzyme, activated DNA, and biotinylated NAD+. Incubate for 1 hour at room temperature.

-

Detection: Add streptavidin-HRP to the wells and incubate. After washing, add a chemiluminescent HRP substrate.

-

Signal Measurement: Immediately measure the chemiluminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

This assay evaluates the inhibitory effect of compounds on Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Principle: The assay is often based on the fluorometric or colorimetric detection of prostaglandin G2, the intermediate product generated by the COX enzyme from arachidonic acid.

Protocol:

-

Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution.

-

Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test inhibitor at various concentrations. Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) to all wells.

-

Reaction Termination: After a precise incubation time (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride.

-

Detection: The product (e.g., PGF2α) is quantified using an ELISA.

-

Data Analysis: Determine the percentage of COX-2 inhibition and calculate the IC50 value.

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, which is a target for anti-diabetic drugs.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (p-NPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.[10]

Protocol:

-

Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme with the test compound at various concentrations in a phosphate buffer (pH 6.8).[11]

-

Pre-incubation: Incubate the mixture for 5 minutes at 37°C.[11]

-

Reaction Initiation: Add the substrate, p-NPG, to initiate the reaction.[11]

-

Incubation: Incubate the reaction mixture for 20 minutes at 37°C.[11]

-

Reaction Termination: Stop the reaction by adding sodium carbonate solution.[11]

-

Absorbance Measurement: Measure the absorbance at 405 nm.[11]

-

Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.[11]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory properties of compounds.[4]

Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[4] The anti-inflammatory effect of a test compound is assessed by its ability to reduce the paw edema.

Protocol:

-

Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle (control) to the animals via an appropriate route (e.g., intraperitoneal or oral).

-

Induction of Edema: After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal. The left hind paw is injected with saline as a control.[4]

-

Paw Volume Measurement: Measure the paw volume of both hind paws at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the vehicle control group.

IV. Deciphering the Mechanism: Signaling Pathways and Molecular Interactions

Understanding the molecular mechanisms by which phenylacetic acid derivatives exert their inhibitory effects is crucial for rational drug design and optimization. These compounds have been shown to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.

Induction of Apoptosis via PARP Inhibition

Several phenoxyacetamide derivatives have been identified as potent inhibitors of PARP-1.[2] PARP inhibitors can induce apoptosis, particularly in cancer cells with deficiencies in DNA repair pathways.[12] The inhibition of PARP leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during replication.[12] In cells with compromised homologous recombination repair (e.g., BRCA1/2 mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to cell death. PARP inhibitors can activate the intrinsic pathway of apoptosis.[13]

Modulation of the PI3K/AKT Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling pathway that regulates cell cycle, proliferation, and survival.[14] Its dysregulation is frequently observed in various human cancers.[2] Phenylacetic acid derivatives have been explored as potential inhibitors of this pathway.

V. The Path Forward: Future Directions and Conclusion

The discovery of novel phenylacetic acid derivatives as potent inhibitors represents a significant advancement in the pursuit of new therapeutic agents. The versatility of this chemical scaffold, coupled with the growing understanding of its interactions with various biological targets, underscores its potential in addressing a range of diseases, from cancer to inflammatory disorders and diabetes.

The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon. Future efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the phenylacetic acid core is essential to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms of action will enable a more rational approach to drug design and the identification of potential biomarkers for patient stratification.

-

In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation in relevant animal models is crucial to assess the therapeutic potential and safety of lead compounds before their progression to clinical trials.

References

- 1. Determination of Caspase Activation by Western Blot [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. Apoptosis western blot guide | Abcam [abcam.com]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro α-glucosidase inhibitory assay [protocols.io]

- 12. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PARP inhibitor activates the intrinsic pathway of apoptosis in primary lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

In-Depth Structural Characterization of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Zaltoprofen.[1] Zaltoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the preferential inhibition of cyclooxygenase-2 (COX-2).[1] The unique molecular architecture of this compound, featuring a phenylthio group and two carboxylic acid moieties, makes it a versatile building block in medicinal chemistry.[1] A thorough understanding of its structural and physicochemical properties is paramount for process optimization, impurity profiling, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural characterization of this important intermediate, including its physicochemical properties, a plausible synthetic route, and detailed analytical methodologies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and quality control during the drug development process.

| Property | Value | Reference |

| CAS Number | 83237-49-4 | [1] |

| Molecular Formula | C₁₇H₁₆O₄S | [1] |

| Molecular Weight | 316.37 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 145-146 °C | [1] |

| Boiling Point (Predicted) | 517.4 ± 50.0 °C | [1] |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.09 ± 0.10 | [1] |

| Solubility | Slightly soluble in acetone and DMSO | [1] |

Synthesis

The synthesis of this compound is a multi-step process. While specific industrial protocols are proprietary, a general synthetic approach can be outlined based on patent literature describing the synthesis of Zaltoprofen. A plausible synthetic workflow is illustrated below.

Structural Characterization

A comprehensive structural characterization is essential to confirm the identity and purity of this compound. The following sections detail the expected spectroscopic data and the experimental protocols for the analytical techniques employed.

Spectroscopic Data

While specific experimental spectra for this compound are not publicly available, the following table summarizes the expected and representative data based on its chemical structure and analysis of related compounds such as phenylacetic acid and the final drug product, Zaltoprofen.

| Technique | Expected/Representative Data |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), CH₂ of acetic acid (singlet, ~3.6 ppm), CH of carboxyethyl (quartet, ~3.7 ppm), CH₃ of carboxyethyl (doublet, ~1.5 ppm). |

| ¹³C NMR | Carboxylic acid carbons (~170-180 ppm), aromatic carbons (~125-140 ppm), CH₂ of acetic acid (~40 ppm), CH of carboxyethyl (~45 ppm), CH₃ of carboxyethyl (~18 ppm). |

| FT-IR (cm⁻¹) | O-H stretch (broad, ~2500-3300), C=O stretch (sharp, ~1700), C=C aromatic stretch (~1600, ~1450), C-S stretch (~700-800). |

| Mass Spec. (m/z) | [M-H]⁻ at ~315.06, with characteristic fragmentation patterns. |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural characterization of the title compound.

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, 32 scans, relaxation delay of 1 second.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 240 ppm, 1024 scans, relaxation delay of 2 seconds.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

The mass range should be set to scan from m/z 50 to 500.

-

Tandem MS (MS/MS) can be performed on the parent ion to obtain fragmentation data for further structural confirmation.

-

Objective: To determine the precise three-dimensional atomic arrangement in the solid state.

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

-

Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Collection:

-

Mount a suitable crystal on the diffractometer.

-

Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or other phasing techniques.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

-

Logical Workflow and Biological Context

The structural elucidation of this compound follows a logical progression of analytical techniques.

The significance of this compound lies in its role as a precursor to Zaltoprofen, an NSAID that targets the COX-2 enzyme. The COX-2 pathway is a critical inflammatory signaling cascade in the body.

By serving as a key intermediate for Zaltoprofen, this compound is integral to the production of a medication that effectively mitigates the downstream effects of the COX-2 pathway, namely inflammation, pain, and fever.

Conclusion

This technical guide has provided a detailed overview of the structural characterization of this compound. The presented physicochemical data, plausible synthetic route, and comprehensive analytical protocols offer a valuable resource for researchers and professionals in the field of drug development. A thorough characterization of this intermediate is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient, Zaltoprofen.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of Zaltoprofen Intermediate: 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid